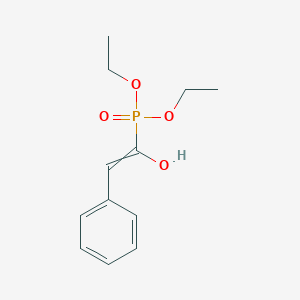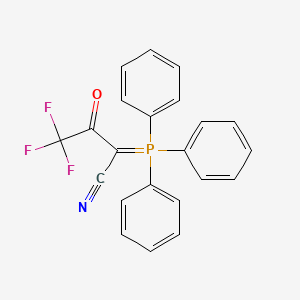
Butanenitrile, 4,4,4-trifluoro-3-oxo-2-(triphenylphosphoranylidene)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butanenitrile, 4,4,4-trifluoro-3-oxo-2-(triphenylphosphoranylidene)- is a chemical compound with the molecular formula C22H15F3NO. It is known for its unique structure, which includes a trifluoromethyl group and a triphenylphosphoranylidene moiety. This compound is used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Butanenitrile, 4,4,4-trifluoro-3-oxo-2-(triphenylphosphoranylidene)- typically involves the reaction of 4,4,4-trifluoro-3-oxobutanenitrile with triphenylphosphine. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Butanenitrile, 4,4,4-trifluoro-3-oxo-2-(triphenylphosphoranylidene)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, with temperatures ranging from -78°C to room temperature.
Major Products Formed
The major products formed from these reactions include trifluoromethylated amines, oxides, and substituted derivatives, which are valuable intermediates in organic synthesis.
Aplicaciones Científicas De Investigación
Butanenitrile, 4,4,4-trifluoro-3-oxo-2-(triphenylphosphoranylidene)- is utilized in various scientific research fields:
Chemistry: It serves as a reagent in the synthesis of complex organic molecules and as a building block for pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biochemical pathways.
Industry: The compound is employed in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of Butanenitrile, 4,4,4-trifluoro-3-oxo-2-(triphenylphosphoranylidene)- involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The triphenylphosphoranylidene moiety can form stable complexes with metal ions, influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 4,4,4-Trifluoro-3-oxobutanenitrile
- Ethyl 4,4,4-trifluoro-3-oxobutanoate
- 4,4,4-Trifluoro-3-oxobutyronitrile
Uniqueness
Butanenitrile, 4,4,4-trifluoro-3-oxo-2-(triphenylphosphoranylidene)- is unique due to the presence of both the trifluoromethyl group and the triphenylphosphoranylidene moiety. This combination imparts distinctive chemical properties, making it a valuable compound in various research applications.
Propiedades
Número CAS |
81850-43-3 |
|---|---|
Fórmula molecular |
C22H15F3NOP |
Peso molecular |
397.3 g/mol |
Nombre IUPAC |
4,4,4-trifluoro-3-oxo-2-(triphenyl-λ5-phosphanylidene)butanenitrile |
InChI |
InChI=1S/C22H15F3NOP/c23-22(24,25)21(27)20(16-26)28(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15H |
Clave InChI |
BQWFUYWVEYBWKS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)P(=C(C#N)C(=O)C(F)(F)F)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


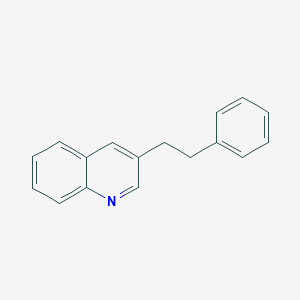
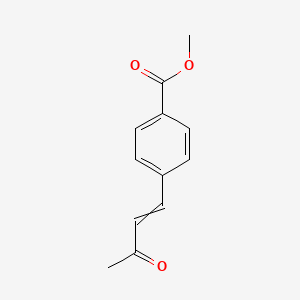
![2,2'-[Hexane-2,5-diylbis(oxymethylene)]bis(oxirane)](/img/structure/B14431222.png)
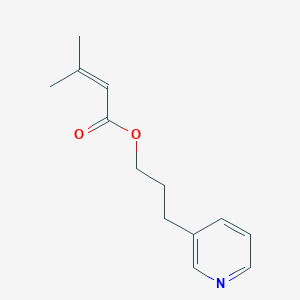
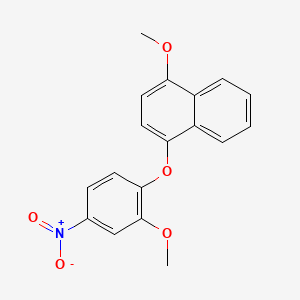
![3-Butenoic acid, 2-[(dimethylphenylsilyl)methyl]-3-methyl-](/img/structure/B14431234.png)
![1-[4-(Iodomethyl)phenyl]azetidin-2-one](/img/structure/B14431241.png)
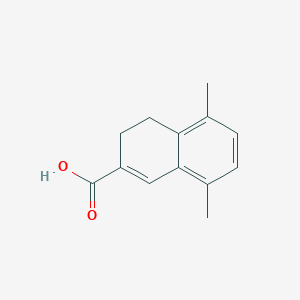

![1-Isocyanato-3-[(4-isocyanatophenyl)methyl]benzene](/img/structure/B14431258.png)
![Benzene, [(S)-(1-methylethyl)sulfinyl]-](/img/structure/B14431270.png)
